molecular formula C21H19N3O2S B2861448 N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897460-70-7

N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2861448
M. Wt: 377.46
InChI Key: KTMLVRAWYZCDKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of imidazo[2,1-b][1,3,4]thiadiazole analogues has been evaluated . The molecules were analyzed by (1)H NMR, (13)C NMR, mass spectral and elemental data .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is represented by the molecular formula C24H19N3O2S . The exact mass is 413.11979803 g/mol and the monoisotopic mass is also 413.11979803 g/mol .


Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b]thiazole derivatives involve various categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 413.5 g/mol . The compound has a topological polar surface area of 83.9 Ų and a complexity of 591 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis and Antimicrobial Activity Research into N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide and related compounds has highlighted their synthesis and potential antimicrobial activity. For instance, compounds synthesized from 2-(4-aminophenyl)benzimidazole have demonstrated antibacterial activity, suggesting the relevance of the core structure in combating bacterial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014). Similarly, derivatives bearing different heterocyclic rings synthesized using a 2-(4-aminophenyl)benzothiazole structure were evaluated for antitumor activity, indicating the potential of these compounds in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Cancer Research Applications A study on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed that these compounds, especially those with modifications such as 4-chlorophenyl and 4-methoxybenzyl groups, showed promising inhibitory effects on cancer cell lines, including HepG2 and MDA-MB-231. These findings suggest a potential route for developing new cancer therapeutics based on the imidazo[2,1-b]thiazol scaffold (H. Ding, Zhe Chen, Cunlong Zhang, et al., 2012).

Antioxidant and Anti-inflammatory Properties Further investigations into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have unveiled their potent antioxidant and anti-inflammatory activities. This suggests that the incorporation of the thiazolidinone moiety into the imidazo[2,1-b]thiazole framework can lead to compounds with significant therapeutic potential (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, et al., 2013).

Future Directions

The imidazo[2,1-b]thiazole derivatives have been attracting substantial interest due to their potential pharmaceutical applications . This suggests that there is a promising future direction for the development of these compounds as potential therapeutic agents.

properties

IUPAC Name

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-18-9-7-16(8-10-18)19-13-24-17(14-27-21(24)23-19)11-20(25)22-12-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLVRAWYZCDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

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